

Application Notes and Protocols: Deprotection of TBS Ethers using Tetrabutylammonium Fluoride (TBAF)

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Compound of Interest

Compound Name: TBS-rG(Ac)

Cat. No.: B15588298

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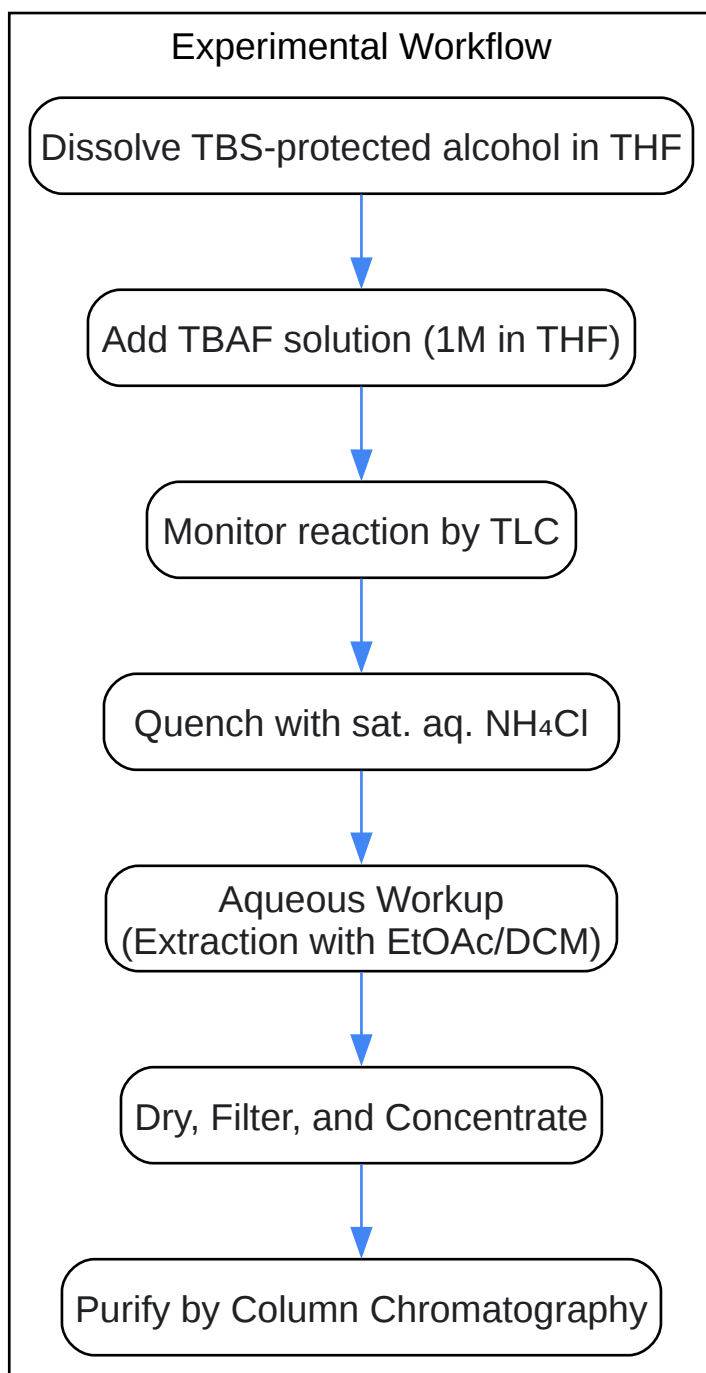
For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyldimethylsilyl (TBS) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis. Its popularity stems from its ease of introduction, stability under a broad range of reaction conditions, and crucially, its selective removal under specific conditions. Tetrabutylammonium fluoride (TBAF) is the most common reagent for the cleavage of TBS ethers, regenerating the parent alcohol. The high affinity of the fluoride ion for silicon provides a strong thermodynamic driving force for this deprotection.^{[1][2][3]} This document provides detailed protocols, reaction data, and troubleshooting for the TBAF-mediated deprotection of TBS ethers.

Mechanism of Action

The deprotection of TBS ethers with TBAF proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. This attack forms a transient, pentacoordinate silicon intermediate.^{[1][3]} Driven by the formation of the very strong Si-F bond, this intermediate collapses, releasing the alkoxide, which is subsequently protonated during workup to yield the desired alcohol.^{[1][2][4]}



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